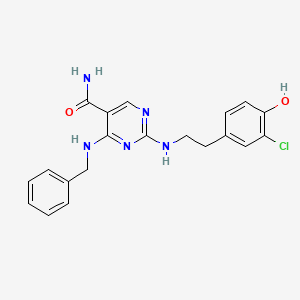

4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide

Overview

Description

4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide, commonly known as 4-BAPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. 4-BAPA is a derivative of the pyrimidine family of compounds and is a structural analog of the naturally occurring compound uridine. 4-BAPA has been found to possess a variety of biological activities, including antiviral, anti-inflammatory, and immunomodulatory effects.

Scientific Research Applications

- AS-1517499 is a selective signal transducer and activation of transcription 6 (STAT6) inhibitor . It effectively reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway.

- The connection between atopic dermatitis (AD) and asthma is well-established, and AS-1517499 helps mitigate this association by specifically inhibiting STAT6 .

- AS-1517499 inhibits IL-4-induced Th2 differentiation of mouse spleen T cells in vitro, without affecting Th1 differentiation induced by IL-12 .

Asthma Treatment

Anti-Inflammatory Effects

Anti-Fibrotic Properties

Mechanism of Action

AS-1517499, also known as 4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide, is a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) pathway . This compound has been studied for its potential therapeutic effects in various immunological disorders .

Target of Action

The primary target of AS-1517499 is STAT6 , a transcription factor that plays a crucial role in the immune system . STAT6 is involved in the differentiation of T-helper cells and the production of certain cytokines .

Mode of Action

AS-1517499 acts as a STAT6 inhibitor . It inhibits the phosphorylation of STAT6, thereby preventing its activation . This inhibition disrupts the STAT6 signaling pathway, which is critical for the differentiation of T-helper cells .

Biochemical Pathways

The STAT6 pathway is a key biochemical pathway affected by AS-1517499 . This pathway is involved in the immune response, particularly in the differentiation of T-helper cells . By inhibiting STAT6, AS-1517499 can reduce the differentiation of T-helper 2 (Th2) cells, which are involved in allergic responses .

Pharmacokinetics

It has been reported to be able to cross the blood-brain barrier , suggesting good bioavailability.

Result of Action

The inhibition of STAT6 by AS-1517499 leads to a reduction in Th2-related cytokine levels . This can alleviate airway eosinophil and lymphocyte infiltration, regulate GATA3/Foxp3 levels, and reduce subepithelial collagen deposition . These changes are believed to be due to the specific blockade of the STAT6 signaling pathway .

properties

IUPAC Name |

4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRMEKAUZBKTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238798 | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide | |

CAS RN |

919486-40-1 | |

| Record name | AS-1517499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-1517499 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

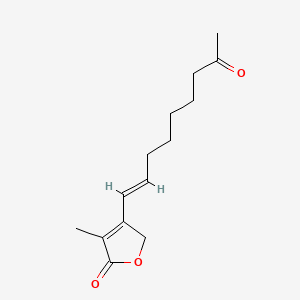

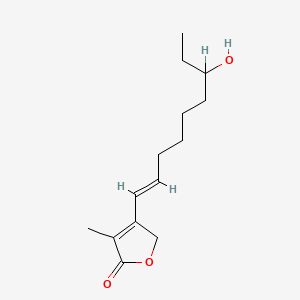

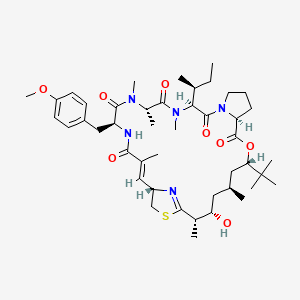

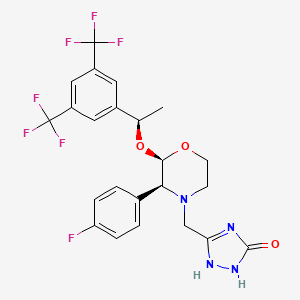

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

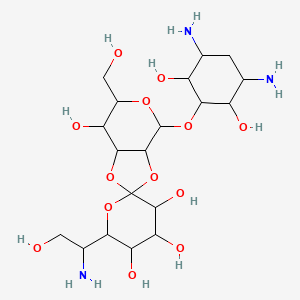

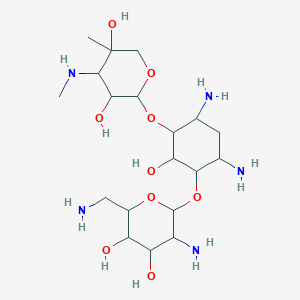

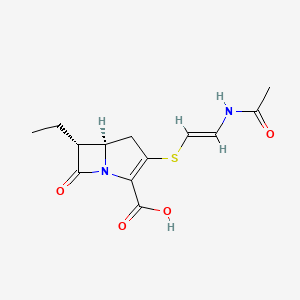

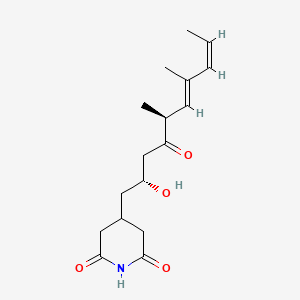

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of AS1517499?

A1: AS1517499 is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does AS1517499 affect STAT6 activity?

A2: AS1517499 inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]

Q3: What are the downstream consequences of STAT6 inhibition by AS1517499?

A3: Inhibition of STAT6 by AS1517499 has been shown to:

- Suppress myeloid fibroblast activation and myofibroblast differentiation. []

- Reduce M2 macrophage polarization. [, , , , , , , , , , ]

- Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]

- Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]

- Inhibit tumor growth and metastasis. [, , ]

- Improve cognitive function in animal models of cerebral small vessel disease. []

- Ameliorate intestinal ischemia/reperfusion injury. []

Q4: What is the molecular formula and weight of AS1517499?

A4: The molecular formula of AS1517499 is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.

Q5: Has AS1517499 been tested in vivo?

A5: Yes, AS1517499 has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]

Q6: What routes of administration have been used for AS1517499 in animal studies?

A6: AS1517499 has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.

Q7: What types of in vitro assays have been used to study the effects of AS1517499?

A7: Researchers have employed various in vitro assays, including:

- Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].

- Luciferase assays to assess promoter activity [, ].

- Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].

Q8: In what disease models has AS1517499 shown efficacy in vivo?

A8: AS1517499 has demonstrated therapeutic potential in preclinical models of:

- Renal fibrosis []

- Acute inflammation []

- Tumor growth and metastasis (breast cancer) [, , , ]

- Antigen-induced bronchial hypercontractility []

- Bleomycin-induced lung fibrosis []

- Osteoarthritis []

- Atherosclerosis []

- Colitis-associated tumorigenesis []

- Keloid fibrosis []

- Lupus nephritis []

- Intestinal ischemia/reperfusion injury []

- Atopic dermatitis []

- Chronic hypertension-induced cerebral small-vessel disease []

Q9: Have any targeted drug delivery strategies been explored for AS1517499?

A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of AS1517499 and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []

Q10: Have any biomarkers been identified for monitoring the effects of AS1517499?

A10: Although not explicitly studied as biomarkers for AS1517499 treatment response, several molecules affected by AS1517499 could potentially serve as indicators:

- M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]

- M1 macrophage markers: iNOS, CCR7 []

- Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]

- Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]

- STAT6 phosphorylation [, , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.